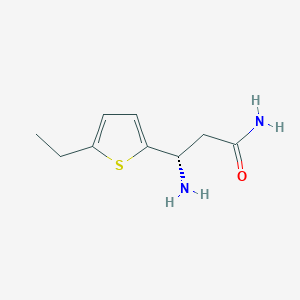
(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide: is an organic compound that features an amino group, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethylthiophene-2-carboxylic acid.
Amidation: The carboxylic acid is converted to the corresponding amide using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it useful in the study of stereochemistry and chiral recognition processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the materials science industry, this compound can be used in the synthesis of conductive polymers and other advanced materials due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-3-(5-ethylthiophen-2-yl)propanamide: The enantiomer of the compound .
3-Amino-3-(5-methylthiophen-2-yl)propanamide: A similar compound with a methyl group instead of an ethyl group.
3-Amino-3-(5-phenylthiophen-2-yl)propanamide: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
(S)-3-Amino-3-(5-ethylthiophen-2-yl)propanamide is unique due to its specific chiral configuration and the presence of the ethyl group on the thiophene ring. This configuration can result in different biological activities and chemical reactivities compared to its analogs.
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-ethylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m0/s1 |
InChI Key |
ORVKCZYOWWVNBH-ZETCQYMHSA-N |
Isomeric SMILES |
CCC1=CC=C(S1)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC1=CC=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


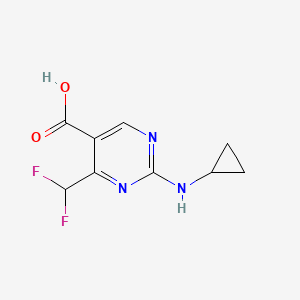
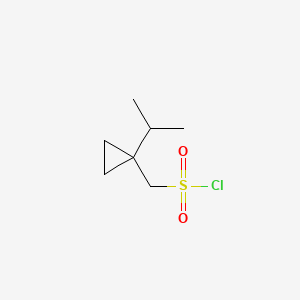

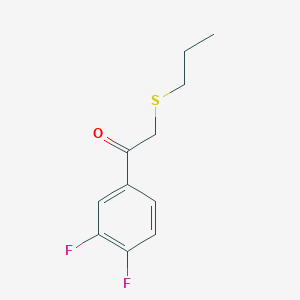
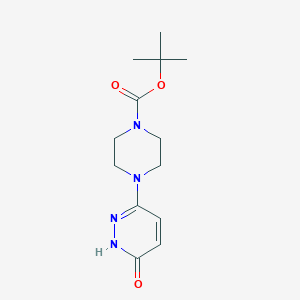



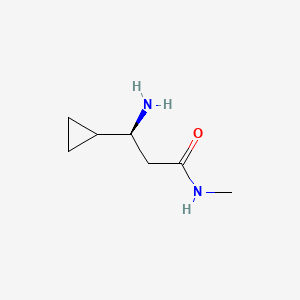
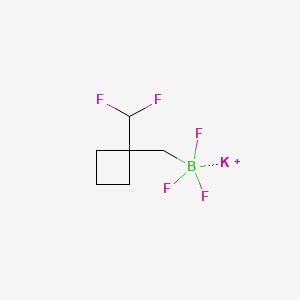
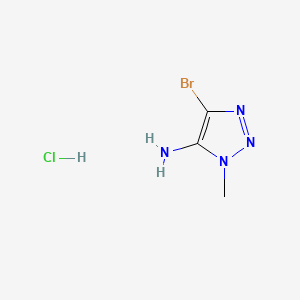
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)

![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
